molecular formula C19H28N2O4 B13101765 Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13101765
M. Wt: 348.4 g/mol
InChI Key: KALLLGRRDZNOFX-UHFFFAOYSA-N
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Description

Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxazepine ring through a cyclization reaction, followed by the introduction of the piperidine ring via a spiro connection. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. The final step usually involves the protection of the carboxylate group with a tert-butyl group to enhance the stability of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazepine ring can be reduced to form a more saturated ring system.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxazepine ring can produce a more saturated spiro compound.

Scientific Research Applications

Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spiro compound reactivity.

    Biology: The compound can be used in biological assays to study its effects on various biological pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
  • Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one

Uniqueness

What sets tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate apart from similar compounds is its unique spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

tert-butyl 7-methoxyspiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-18(2,3)25-17(22)21-11-8-19(9-12-21)7-10-20-15-13-14(23-4)5-6-16(15)24-19/h5-6,13,20H,7-12H2,1-4H3

InChI Key

KALLLGRRDZNOFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=CC(=C3)OC)CC1

Origin of Product

United States

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